4-Formyl-3-methylisoxazole-5-carboxylic acid

Synthetic Chemistry Heterocyclic Chemistry Reaction Selectivity

4-Formyl-3-methylisoxazole-5-carboxylic acid is a uniquely substituted isoxazole scaffold where the 4-formyl group enables Baylis-Hillman reactions and regioselective pyridone synthesis, capabilities absent in generic isomers. The 5-carboxylic acid offers a second diversification handle for solid-phase combinatorial library production, directly accelerating hit-to-lead programs. Generic substitution with simpler isoxazole building blocks is not possible without losing these critical synthetic pathways. Available at 98% purity, this compound is an essential, irreplaceable building block for medicinal chemistry and organic synthesis.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
CAS No. 256473-81-1
Cat. No. B3050397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-3-methylisoxazole-5-carboxylic acid
CAS256473-81-1
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C=O)C(=O)O
InChIInChI=1S/C6H5NO4/c1-3-4(2-8)5(6(9)10)11-7-3/h2H,1H3,(H,9,10)
InChIKeyBFNONMTUKUIPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-3-methylisoxazole-5-carboxylic acid (CAS 256473-81-1) Properties and Structural Overview


4-Formyl-3-methylisoxazole-5-carboxylic acid (CAS: 256473-81-1) is a heterocyclic compound with the molecular formula C6H5NO4 and a molecular weight of 155.11 g/mol. It is characterized by an isoxazole core substituted with a methyl group at the 3-position, a formyl group at the 4-position, and a carboxylic acid group at the 5-position. This specific substitution pattern defines its potential as a unique synthetic building block in medicinal chemistry and organic synthesis . The compound is available from commercial vendors with a typical purity of 98% .

The Critical Selectivity of 4-Formyl-3-methylisoxazole-5-carboxylic Acid in Chemical Synthesis


Generic substitution of this compound is not possible due to the precise and unique arrangement of its three functional groups. The combination of a 4-formyl and a 5-carboxylic acid on the 3-methylisoxazole scaffold is not found in common, cheaper analogs like isoxazole-5-carboxylic acid or 3-methylisoxazole-5-carboxylic acid [1]. This specific orientation is crucial for its reactivity. The isoxazole ring itself is a masked 1,3-dicarbonyl equivalent, and the presence of a formyl group at the 4-position opens distinct synthetic pathways, such as the Baylis-Hillman reaction, that are not accessible to isomers with a formyl group at the 3- or 5-positions [2]. Using a different regioisomer or a compound lacking the formyl group would lead to entirely different reaction outcomes and downstream products.

Quantitative Evidence Guide: 4-Formyl-3-methylisoxazole-5-carboxylic acid vs. Comparators


Differentiation via Regioselective Reactivity in Baylis-Hillman Reactions

The 4-formyl group on the isoxazole ring enables specific reactivity that is distinct from its 3- and 5-substituted isomers. Studies on substituted isoxazolecarbaldehydes demonstrate that the position of the formyl group (3-, 4-, or 5-) critically influences the outcome of the Baylis-Hillman reaction, leading to different product distributions and enabling the synthesis of unique, highly substituted isoxazole derivatives [1]. For example, hydrogenation of Baylis-Hillman adducts from 4-isoxazolecarbaldehydes yields pyridone derivatives with Raney-Ni, whereas adducts from 3- and 5-isoxazolecarbaldehydes produce enaminones [2].

Synthetic Chemistry Heterocyclic Chemistry Reaction Selectivity

Unique Scaffold for Combinatorial Chemistry Libraries

The specific 4-formyl-3-methylisoxazole-5-carboxylic acid scaffold has been identified and utilized for the generation of combinatorial libraries via solid-phase methods. This scaffold is a high-value synthetic intermediate that can be diversified through multiple reactions, including the Baylis-Hillman reaction, Wittig reaction, and nitroaldol condensation [1]. This level of versatility is not a feature of simpler isoxazole carboxylic acids like isoxazole-5-carboxylic acid, which typically serve as end-group modifications or simpler building blocks .

Medicinal Chemistry Drug Discovery Combinatorial Chemistry

High Purity and Defined Physical Form of Key Derivative

While direct comparative bioactivity or stability data for the free acid is absent, a key synthetic derivative, the tert-butylamide, has been isolated and characterized with specific physical properties. The tert-butylamide of 4-formyl-3-methylisoxazole-5-carboxylic acid is obtained as pale yellow crystals with a melting point of 36-38°C . In contrast, the methyl ester derivative (methyl 4-formyl-3-methylisoxazole-5-carboxylate) is a distinct compound with a different CAS number (161126-53-0) and different physical and reactivity properties, highlighting the importance of specifying the correct derivative .

Analytical Chemistry Material Science Quality Control

Optimal Research and Industrial Application Scenarios for 4-Formyl-3-methylisoxazole-5-carboxylic Acid


Precursor for Isoxazole-Annulated Heterocycles in Drug Discovery

This compound is an ideal starting material for projects aiming to synthesize novel, highly substituted, and isoxazole-fused heterocyclic systems. The 4-formyl group is a key functional handle for the Baylis-Hillman reaction, enabling the creation of complex adducts that can be cyclized to generate unique isoxazole-annulated scaffolds. As documented, these reactions are highly dependent on the formyl group's position, making this specific regioisomer irreplaceable for accessing this particular chemical space [1]. This is supported by studies showing that the Baylis-Hillman reaction of 4-isoxazolecarbaldehydes is a productive route to otherwise difficult-to-access structures [2].

Solid-Phase Synthesis of Diverse Combinatorial Libraries

In medicinal chemistry campaigns requiring the rapid generation of compound libraries, this molecule serves as a privileged, diversifiable scaffold. Its structure has been explicitly identified for use in solid-phase combinatorial chemistry, allowing for parallel synthesis of numerous analogs through reactions at both the aldehyde and carboxylic acid moieties [1]. This capability provides a distinct advantage over simpler isoxazole building blocks, which lack the same level of built-in diversification potential, thus accelerating the hit-to-lead process.

Synthesis of Pyridone Derivatives via Selective Hydrogenation

For synthetic chemists targeting pyridone-containing molecules, this compound offers a regioselective route. The Baylis-Hillman adducts derived from this 4-formylisoxazole are known to undergo hydrogenation with Raney-Ni to specifically yield pyridone derivatives, a transformation not shared by its 3- or 5-formyl isomers [1]. This provides a clear and selective synthetic pathway for researchers needing to construct this particular heterocyclic framework, which is a common motif in biologically active compounds.

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